N-(2-Cyanoethyl)-N-ethylaniline
Overview
Description
N-(2-Cyanoethyl)-N-ethylaniline is an organic compound with the molecular formula C11H14N2. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2-cyanoethyl group and an ethyl group. This compound is known for its applications in the synthesis of various dyes and other organic compounds.
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its interactions with biological systems are likely to be multifaceted and dependent on the specific context .
Mode of Action
As an organic compound, it may interact with various biological molecules, potentially altering their function or structure . .
Biochemical Pathways
The biochemical pathways affected by N-(2-Cyanoethyl)-N-ethylaniline are currently unknown. Given the complexity of biological systems, it’s likely that this compound could influence multiple pathways, depending on its specific targets .
Pharmacokinetics
It was found that administration of this compound caused sustained elevations of its concentrations in rat brain, blood, and liver .
Result of Action
It’s reasonable to speculate that, like many organic compounds, it could potentially interact with various cellular components, leading to changes in cell function or viability .
Action Environment
The action of this compound could be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules could potentially affect the stability and efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and may involve various biochemical pathways .
Cellular Effects
It’s possible that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-Cyanoethyl)-N-ethylaniline vary with different dosages in animal models .
Metabolic Pathways
It’s possible that the compound has effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Cyanoethyl)-N-ethylaniline can be synthesized through the reaction of aniline hydrochloride, acrylonitrile, and diethylamine. The reaction is typically carried out in a round-bottomed flask fitted with a reflux condenser and heated at 180°C for 2.5 hours. The product is then extracted and purified through a series of steps involving chloroform and sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted aniline compounds.
Scientific Research Applications
N-(2-Cyanoethyl)-N-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Cyanoethyl)aniline
- N,N’-bis-2-cyanoethyl-o-phenylenediamine
- N,N’-bis-2-cyanoethyl-p-phenylenediamine
Uniqueness
N-(2-Cyanoethyl)-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyano and ethyl groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
3-(N-ethylanilino)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-13(10-6-9-12)11-7-4-3-5-8-11/h3-5,7-8H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRNRZQRKCXPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044587 | |
Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148-87-8 | |
Record name | 3-(Ethylphenylamino)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanoethyl)-2-phenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Cyanoethyl)-N-ethylaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81243 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanenitrile, 3-(ethylphenylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-[Ethyl(phenyl)amino]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4044587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-ethylanilino)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.209 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-CYANOETHYL)-N-ETHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/465EKH3OG1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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